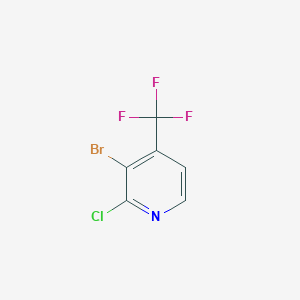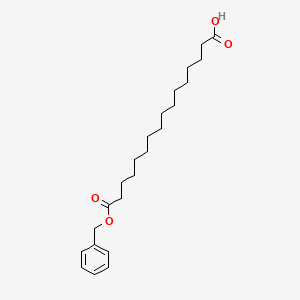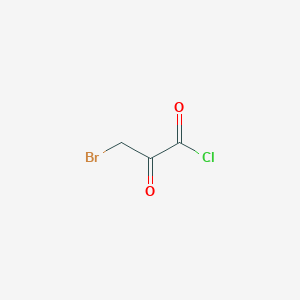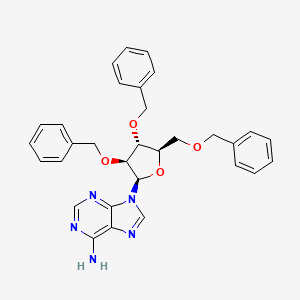
Methyl 2-(3-bromoquinolin-6-yl)acetate
Descripción general
Descripción
Methyl 2-(3-bromoquinolin-6-yl)acetate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 3-position of the quinoline ring and a methyl ester group at the 2-position of the acetic acid moiety makes this compound unique
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromoquinolin-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Safety and Hazards
The safety information available indicates that Methyl 2-(3-bromoquinolin-6-yl)acetate may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Methyl 2-(3-bromoquinolin-6-yl)acetate is a complex organic compound with a molecular weight of 280.12 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound has versatile reactivity and can introduce the quinoline moiety into different chemical structures . This suggests that it may interact with its targets in a way that modifies their chemical structures, leading to changes in their function or activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals. It is noted that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could impact its stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromoquinolin-6-yl)acetate can be synthesized through several synthetic routes. One common method involves the bromination of quinoline derivatives followed by esterification. For example, a solution of this compound can be prepared by reacting methyl 6-quinolineacetate with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve purging the reaction mixture with argon, followed by the addition of palladium catalysts and ligands such as Xantphos .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-bromoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of palladium catalysts and ligands.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.
Ester Hydrolysis: The major product is 2-(3-bromoquinolin-6-yl)acetic acid.
Comparación Con Compuestos Similares
Methyl 2-(3-bromoquinolin-6-yl)acetate can be compared with other quinoline derivatives, such as:
Methyl 2-(3-chloroquinolin-6-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(3-fluoroquinolin-6-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(3-iodoquinolin-6-yl)acetate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific reactivity and properties imparted by the bromine atom, which can influence its behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
methyl 2-(3-bromoquinolin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWDFNEQGOTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


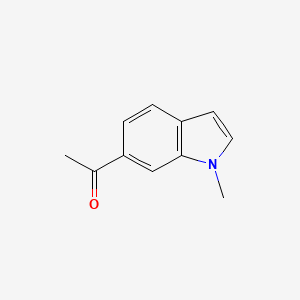
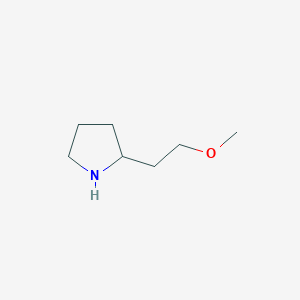
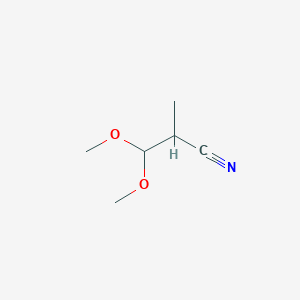


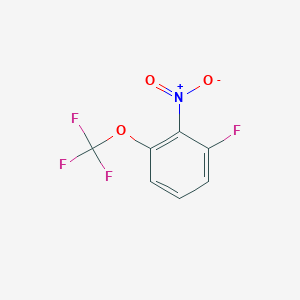
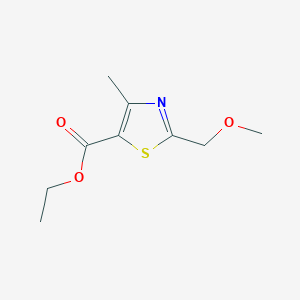
![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)

